molecular formula C16H25N3O3S B7038442 N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide

Cat. No.: B7038442
M. Wt: 339.5 g/mol
InChI Key: LZLWHLYSHIAOOH-UHFFFAOYSA-N
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Description

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Properties

IUPAC Name

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-3-14-13-18(15-8-6-5-7-9-15)10-11-19(14)16(20)12-17-23(21,22)4-2/h5-9,14,17H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLWHLYSHIAOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(=O)CNS(=O)(=O)CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide typically involves the reaction of 2-ethyl-4-phenylpiperazine with an appropriate sulfonylating agent. One common method includes the use of ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-ethyl-4-phenylpiperazin-1-yl)-2-oxoethyl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound for medicinal research.

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